molecular formula C15H12BrClO B1522354 3-(4-Bromophenyl)-1-(4-chlorophenyl)propan-1-one CAS No. 898761-34-7

3-(4-Bromophenyl)-1-(4-chlorophenyl)propan-1-one

Cat. No.: B1522354
CAS No.: 898761-34-7
M. Wt: 323.61 g/mol
InChI Key: OJFLWIBVHSFHAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-1-(4-chlorophenyl)propan-1-one is an organic compound characterized by the presence of bromine and chlorine atoms attached to phenyl rings, which are connected by a three-carbon chain with a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-1-(4-chlorophenyl)propan-1-one typically involves the following steps:

  • Friedel-Crafts Acylation: : This method involves the acylation of 4-bromobenzene with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

    C6H4Br+C6H4COClC6H4BrCOC6H4Cl\text{C}_6\text{H}_4\text{Br} + \text{C}_6\text{H}_4\text{COCl} \rightarrow \text{C}_6\text{H}_4\text{BrCOC}_6\text{H}_4\text{Cl} C6​H4​Br+C6​H4​COCl→C6​H4​BrCOC6​H4​Cl

  • Reduction: : The resulting product can be reduced using a suitable reducing agent like lithium aluminum hydride (LiAlH4) to obtain the desired ketone.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and solvents are carefully chosen to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.

    C6H4BrCOC6H4Cl+KMnO4C6H4BrCOOH+C6H4ClCOOH\text{C}_6\text{H}_4\text{BrCOC}_6\text{H}_4\text{Cl} + \text{KMnO}_4 \rightarrow \text{C}_6\text{H}_4\text{BrCOOH} + \text{C}_6\text{H}_4\text{ClCOOH} C6​H4​BrCOC6​H4​Cl+KMnO4​→C6​H4​BrCOOH+C6​H4​ClCOOH

  • Reduction: : Reduction reactions can convert the ketone group to an alcohol using agents like sodium borohydride (NaBH4) or LiAlH4.

  • Substitution: : The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, CrO3

    Reducing Agents: NaBH4, LiAlH4

    Nucleophiles: NaOCH3, KCN

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In organic synthesis, 3-(4-Bromophenyl)-1-(4-chlorophenyl)propan-1-one serves as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology and Medicine

This compound is studied for its potential biological activities. Derivatives of this compound may exhibit pharmacological properties, such as anti-inflammatory or anticancer activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, dyes, and polymers. Its unique structure allows for the creation of materials with specific properties.

Mechanism of Action

The mechanism by which 3-(4-Bromophenyl)-1-(4-chlorophenyl)propan-1-one exerts its effects depends on its interaction with biological targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved would vary based on the specific application and derivative used.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-1-phenylpropan-1-one: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    3-(4-Chlorophenyl)-1-phenylpropan-1-one:

    3-(4-Bromophenyl)-1-(4-fluorophenyl)propan-1-one: Substitution of chlorine with fluorine can significantly alter the compound’s reactivity and biological interactions.

Uniqueness

The presence of both bromine and chlorine atoms in 3-(4-Bromophenyl)-1-(4-chlorophenyl)propan-1-one makes it unique, as these halogens can influence the compound’s electronic properties, reactivity, and potential biological activities. This dual substitution pattern can be exploited to fine-tune the compound’s characteristics for specific applications.

Properties

IUPAC Name

3-(4-bromophenyl)-1-(4-chlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClO/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-2,4-9H,3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFLWIBVHSFHAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901229420
Record name 1-Propanone, 3-(4-bromophenyl)-1-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901229420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898761-34-7
Record name 1-Propanone, 3-(4-bromophenyl)-1-(4-chlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898761-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 3-(4-bromophenyl)-1-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901229420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromophenyl)-1-(4-chlorophenyl)propan-1-one
Reactant of Route 2
Reactant of Route 2
3-(4-Bromophenyl)-1-(4-chlorophenyl)propan-1-one
Reactant of Route 3
Reactant of Route 3
3-(4-Bromophenyl)-1-(4-chlorophenyl)propan-1-one
Reactant of Route 4
3-(4-Bromophenyl)-1-(4-chlorophenyl)propan-1-one
Reactant of Route 5
Reactant of Route 5
3-(4-Bromophenyl)-1-(4-chlorophenyl)propan-1-one
Reactant of Route 6
Reactant of Route 6
3-(4-Bromophenyl)-1-(4-chlorophenyl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.